trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly referred to as trans-AUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). [ [], [], [], [], [] ] sEH is an enzyme involved in the metabolism of epoxy fatty acids (EpFAs), particularly epoxyeicosatrienoic acids (EETs), which possess vasodilatory, anti-inflammatory, and anti-apoptotic properties. [ [], [], [], [], [], [] ] By inhibiting sEH, trans-AUCB stabilizes endogenous EETs, leading to beneficial effects in various preclinical models of disease. [ [], [], [], [], [], [] ] trans-AUCB has been widely used as a pharmacological tool in scientific research to investigate the role of the sEH/EET pathway in various physiological and pathological processes.
trans-AUCB is synthesized through a multi-step process involving the coupling of a cis- or trans-1,4-cyclohexane derivative with an adamantane-containing urea derivative. [ [], [] ] One reported synthesis route utilizes commercially available trans-4-(4-hydroxycyclohexyloxy) benzoic acid as the starting material. This is reacted with adamantyl isocyanate in the presence of a base, such as triethylamine, to yield trans-AUCB. [ [], [] ] Optimization of reaction conditions, such as temperature, solvent, and catalyst, are crucial to achieving high yield and purity of the final product.
The trans configuration of the cyclohexane ring is crucial for its selectivity and potency towards sEH. [ [], [] ]
trans-AUCB acts as a competitive inhibitor of sEH, binding to the enzyme's active site and preventing the hydrolysis of EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs). [ [], [], [] ] This inhibition leads to an increase in the levels of EETs, enhancing their beneficial effects such as vasodilation, anti-inflammation, and anti-apoptosis. [ [], [], [], [] ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6